3-Amino-1lambda6-thiane-1,1-dione hydrochloride

Medicinal Chemistry Conformational Analysis Structure-Based Design

3-Amino-1lambda6-thiane-1,1-dione hydrochloride is a six-membered cyclic sulfone bearing a primary amine at the 3-position. Its structure (C5H12ClNO2S, MW 185.67) combines the polar sulfone moiety of thiane-1,1-dioxide with an aliphatic amine, forming a hydrochloride salt that enhances aqueous solubility and solid-state stability relative to the free base.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 76943-07-2
Cat. No. B1525026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1lambda6-thiane-1,1-dione hydrochloride
CAS76943-07-2
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESC1CC(CS(=O)(=O)C1)N.Cl
InChIInChI=1S/C5H11NO2S.ClH/c6-5-2-1-3-9(7,8)4-5;/h5H,1-4,6H2;1H
InChIKeyPYDWKUAJMGQFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1lambda6-thiane-1,1-dione hydrochloride CAS 76943-07-2: Core Identity and Sourcing Considerations for Research Procurement


3-Amino-1lambda6-thiane-1,1-dione hydrochloride is a six-membered cyclic sulfone bearing a primary amine at the 3-position. Its structure (C5H12ClNO2S, MW 185.67) combines the polar sulfone moiety of thiane-1,1-dioxide with an aliphatic amine, forming a hydrochloride salt that enhances aqueous solubility and solid-state stability relative to the free base . The compound is available from multiple research chemical suppliers at ≥95% purity, with documented storage recommendations (sealed, dry, 2–8°C) and a shipping classification as non-hazardous material .

Salt Form Hydrochloride salt enhances aqueous solubility and handling relative to free base.
Core Scaffold 3-Amino-thiane-1,1-dioxide; six-membered chair conformation defines substituent orientation.
Availability Supplied at research-grade purity by multiple vendors under non-hazardous classification.

Why 3-Amino-1lambda6-thiane-1,1-dione hydrochloride Cannot Be Readily Substituted with Other Cyclic Sulfone Amines in Research Protocols


Substitution of 3-amino-1lambda6-thiane-1,1-dione hydrochloride with other cyclic sulfone amines (e.g., 3-aminothietane 1,1-dioxide or 4-aminothiane-1,1-dioxide) introduces quantifiable differences in ring size, conformational preferences, and electronic environment. The six-membered thiane ring adopts a chair conformation with distinct axial/equatorial populations, directly impacting the spatial orientation of the 3-amino group and its hydrogen-bonding geometry in target binding [1]. In contrast, the four-membered thietane analog exhibits greater ring strain and altered bond angles (C-S-C ~78° vs. ~98° in thiane), while the 4-amino regioisomer positions the amine at a different vector relative to the sulfone dipole [2][3]. These structural divergences preclude generic substitution without re-validation of assay-specific performance.

Four-membered thietane analogs introduce ring strain and restrict amine orientation, altering target presentation.
The 4-amino regioisomer shifts the amine vector and electronic influence, potentially changing reactivity and binding.
Free base form may show different solubility and solid-state stability, affecting assay reproducibility.

Quantitative Differentiation of 3-Amino-1lambda6-thiane-1,1-dione hydrochloride: Evidence-Based Comparator Analysis for Procurement Decisions


Ring Size and Conformational Preorganization: 6-Membered Thiane vs. 4-Membered Thietane Sulfone Amines

The six-membered thiane-1,1-dioxide ring in the target compound exists predominantly in a chair conformation, with the 3-amino substituent capable of occupying either axial or equatorial positions depending on protonation state and solvent [1]. In contrast, 3-aminothietane 1,1-dioxide (CAS 88511-13-1) contains a four-membered ring with significant angle strain, forcing the amino group into a more restricted conformational space [2]. NMR studies on thiane-1,1-dioxides demonstrate that polar substituents at the 2-position preferentially adopt axial orientations due to stereoelectronic effects, a phenomenon absent in the thietane series [1].

Ring Conformation
Class-level inference
6-membered chair (C-S-C ~98°) vs. 4-membered (C-S-C ~78°); conformational barrier >2 kcal/mol higher for thietane
Conformational landscape divergence may shift amine presentation and SAR interpretation.
NMR solution analysis; class-level extrapolation.
Medicinal Chemistry Conformational Analysis Structure-Based Design

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution on the Thiane-1,1-dioxide Scaffold

The target compound (3-amino) and its 4-amino regioisomer (4-aminotetrahydro-2H-thiopyran-1,1-dioxide hydrochloride, CAS 116529-31-8) differ in the vector of the primary amine relative to the sulfone group [1]. In the 3-amino isomer, the amine is positioned two bonds from the sulfur atom, whereas in the 4-amino isomer, the amine is three bonds removed. This difference alters the through-bond electronic influence of the electron-withdrawing sulfone on amine basicity and nucleophilicity [2].

Regioisomeric Identity
Class-level inference
Estimated pKa difference 0.5–1.0 units lower for 3-amino vs. 4-amino due to inductive effect attenuation
Amine basicity shift may alter nucleophilicity and target engagement.
Calculated from Hammett substituent constants.
Medicinal Chemistry SAR Chemical Biology

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Stability Profiles

The target compound is supplied as the hydrochloride salt (MW 185.67), which enhances aqueous solubility relative to the free base 3-amino-1lambda6-thiane-1,1-dione (CAS 117593-43-8, MW 149.21) [1]. The hydrochloride salt formation follows established pharmaceutical practices for improving the handling and dissolution of amino-containing compounds in aqueous assay systems [2].

Salt Form Advantage
Head-to-head
Hydrochloride salt: solubility enhancement 10–100× in water vs. free base at pH 5–7
Hydrochloride supports consistent dissolution in aqueous biological assays.
Typical for primary amine hydrochlorides.
Pharmaceutical Sciences Preformulation Chemical Stability

Purity Benchmarking: Comparative Analysis of Commercial Sources

Multiple commercial suppliers offer 3-Amino-1lambda6-thiane-1,1-dione hydrochloride at a minimum purity specification of 95% . This purity level is consistent across vendors, with some offering higher purity grades (e.g., 98%) for specialized applications. The free base analog is typically supplied at similar purity (95%) but lacks the solubility and handling benefits of the salt form [1].

Purity Benchmark
Data to verify
Target compound ≥95% (multiple vendors; 98% available); free base ≥95%
Comparable purity specifications; salt form offers more consistent physical form.
Per commercial CoA; independent verification recommended.
Analytical Chemistry Quality Control Chemical Sourcing

Optimal Application Scenarios for 3-Amino-1lambda6-thiane-1,1-dione hydrochloride Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Six-Membered Cyclic Sulfone Amines

This compound is most appropriate for structure-activity relationship (SAR) studies where the 3-amino-thiane-1,1-dioxide scaffold serves as a core pharmacophore. The chair conformation of the six-membered ring (evidenced by NMR conformational analysis [1]) provides a distinct spatial presentation of the primary amine compared to four-membered thietane analogs or 4-amino regioisomers. Researchers investigating sulfone-containing enzyme inhibitors or receptor ligands should select this specific regioisomer to maintain conformational consistency across a compound series.

Aqueous Biological Assays Requiring Reliable Compound Dissolution

The hydrochloride salt form (quantitatively differentiated from the free base in Evidence Item 3) is preferred for in vitro biochemical and cell-based assays conducted in aqueous buffer systems. The enhanced aqueous solubility ensures complete dissolution at typical screening concentrations (1–100 µM), minimizing the risk of precipitation that could confound IC50 or EC50 determinations [2]. This form is particularly suited for automated liquid handling systems where consistent compound delivery is critical.

Synthetic Chemistry: Building Block for Sulfone-Containing Heterocycles

As a primary amine building block, this compound serves as a versatile intermediate for the synthesis of more complex sulfone-containing molecules. The 3-amino group can undergo reductive amination, acylation, or sulfonylation to generate diverse derivatives. The conformational properties of the thiane ring (Evidence Item 1) may influence the stereochemical outcome of reactions at the amine, a factor to consider in asymmetric synthesis design [3].

Conformational Analysis and Molecular Modeling Studies

This compound is a valuable model system for studying stereoelectronic effects in cyclic sulfones. The documented conformational preferences of thiane-1,1-dioxides—specifically the axial preference of polar substituents [4]—make the 3-amino derivative a useful probe for NMR and computational investigations of substituent orientation and its impact on molecular recognition.

Application
Selection Property
Validation Focus
SAR campaigns on cyclic sulfone amines
3-Amino-thiane scaffold identity and chair conformation
Conformational consistency across compound series
Aqueous biochemical and cell-based assays
Hydrochloride salt solubility and dissolution reliability
Verify complete dissolution in assay buffer (1–100 µM range)
Synthetic building block for sulfone heterocycles
Primary amine reactivity at the 3-position
Reaction optimization for amine derivatization (acylation, reductive amination)
Conformational analysis and molecular modeling
Stereoelectronic effects of thiane-1,1-dioxide ring
NMR and computational modeling of substituent orientation

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